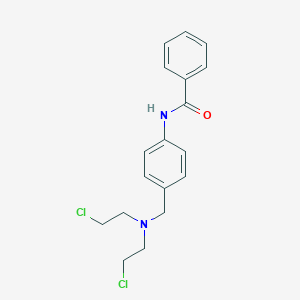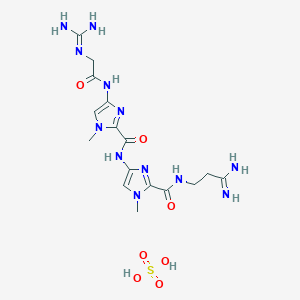
1,3-Bis(2,4-diaminophenoxy)propane
Overview
Description
1,3-Bis(2,4-diaminophenoxy)propane, also known as BDPP, is an organic compound that is commonly used in scientific research. It is a polymeric compound that is composed of two molecules of diaminophenoxypropane linked by a single bond. BDPP has a wide range of applications in research, including synthesizing polymers, creating new materials, and studying the biochemical and physiological effects of various compounds.
Scientific Research Applications
Cosmetic Industry: Hair Dye Formulations
1,3-Bis(2,4-diaminophenoxy)propane: is primarily used in the cosmetic industry as an ingredient in oxidative hair dye formulations . It can be safely used at a maximum concentration of 2.0% , and when mixed with hydrogen peroxide, the in-use concentration is 1.0% . This compound helps in achieving the desired coloration by reacting with the hair’s natural pigments.
Material Science: Aesthetic Enhancer
In material science, this compound acts as an aesthetic enhancer. It’s utilized in products that aim to improve the appearance and feel of materials, such as hair care products where it contributes to the vibrancy and longevity of hair color .
Analytical Chemistry: Interaction Studies
1,3-Bis(2,4-diaminophenoxy)propane: has been studied for its interactions with ATP (adenosine-5′-triphosphate) in aqueous solutions. These studies are crucial for understanding the compound’s behavior in biological systems and its potential use in developing analytical methods for detecting and quantifying ATP .
Environmental Science: Safety and Allergenic Properties
The safety and allergenic properties of 1,3-Bis(2,4-diaminophenoxy)propane have been evaluated to ensure that it does not pose a threat to consumer health or the environment. This assessment is vital for its approval and use in consumer products .
Medicine: Drug Development
The market for 1,3-Bis(2,4-diaminophenoxy)propane is expanding, driven by the demand for innovative drugs and therapies. Its properties are being explored for potential medicinal applications, although specific uses in this field are still under research .
Industrial Processes: Hair Dyeing Agents
In industrial processes, this compound is used as a hair dyeing agent. Its chemical properties make it suitable for creating long-lasting and deep colors in hair dye products .
Consumer Products: Tattooing and Personal Care
Beyond hair dyes, 1,3-Bis(2,4-diaminophenoxy)propane is also relevant in the formulation of inks used in tattooing and other personal care products. Its role in these products is to provide color stability and intensity .
Mechanism of Action
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane, also known as 4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine), is primarily used as an oxidative hair dye . Its primary target is the hair shaft, where it imparts color to the hair.
Mode of Action
The compound works by penetrating the hair shaft and reacting with the hair’s natural pigments to produce a color change . This reaction is facilitated by the presence of hydrogen peroxide, which is typically mixed with the hair dye before application . The resulting color change is permanent and cannot be washed out .
Pharmacokinetics
This is consistent with the goal of producing a permanent color change .
Result of Action
The primary result of the action of 1,3-Bis(2,4-diaminophenoxy)propane is a change in hair color. This change is permanent and resistant to washing . The exact color change depends on the original color of the hair and the specific formulation of the hair dye.
Action Environment
The action of 1,3-Bis(2,4-diaminophenoxy)propane can be influenced by various environmental factors. For instance, the presence of hydrogen peroxide is necessary for the compound to react with the hair’s natural pigments . Additionally, the compound’s effectiveness may be affected by the pH of the solution, the temperature at which the reaction occurs, and the duration of the application .
properties
IUPAC Name |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPYVXITDAZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868327 | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,4-diaminophenoxy)propane | |
CAS RN |
81892-72-0 | |
| Record name | 1,3-Bis(2,4-diaminophenoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81892-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24KVS49VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,3-Bis(2,4-diaminophenoxy)propane be used in hair colouring products?
A2: Yes, 1,3-Bis(2,4-diaminophenoxy)propane is listed as a potential ingredient in oxidative hair colouring agents. It acts as a coupler component in combination with developer components and other coupler components like m-phenylenediamine derivatives. These formulations are known for their excellent colouring properties in keratin fibres, particularly human hair.
Q2: How does the ionic strength of a solution affect the protonation of 1,3-Bis(2,4-diaminophenoxy)propane?
A3: Research indicates that the protonation constants of 1,3-Bis(2,4-diaminophenoxy)propane are influenced by the ionic strength of the solution. This was determined through potentiometric measurements in NaCl(aq) solutions with varying ionic strengths (0 mol·kg–1 ≤ I ≤ 3 mol·kg–1). Models like the Debye–Huckel, SIT (Specific ion Interaction Theory), and Pitzer equations were employed to analyze the relationship between ionic strength and protonation constants, providing insights into the behavior of this compound in different chemical environments.
Q3: Is there information available on the distribution behavior of 1,3-Bis(2,4-diaminophenoxy)propane?
A4: Yes, studies have explored the distribution of 1,3-Bis(2,4-diaminophenoxy)propane in 2-methyl-1-propanol/aqueous solution mixtures at various ionic strengths. These studies involved measuring distribution coefficients and calculating Setschenow coefficients and activity coefficients of the neutral species. This information contributes to understanding the partitioning and behavior of 1,3-Bis(2,4-diaminophenoxy)propane in different solvent systems, which is relevant for various applications, including formulation and separation processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)






![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)